Molecular Properties: Ortho vs. Para Isomer
The target compound shares the identical molecular formula (C16H14ClN, MW 255.75) with its para-chloro isomer (2-(4-chlorophenyl)-2-methyl-3-phenylpropanenitrile, CAS 1216285-81-2) . Consequently, standard descriptors such as cLogP, HBD count, and HBA count are identical at the level of simple rule-of-five calculations. The sole structural distinction—ortho vs. para chloro placement—cannot be captured by these bulk property calculators, making them insufficient for procurement decisions. No experimental logP, solubility, or melting point data are available for either compound in the public scientific record.
| Evidence Dimension | Physicochemical identity (MW, formula, HBD/HBA, cLogP) |
|---|---|
| Target Compound Data | MW 255.75, C16H14ClN, cLogP ~3.8 (calculated) |
| Comparator Or Baseline | 2-(4-Chlorophenyl)-2-methyl-3-phenylpropanenitrile: MW 255.75, C16H14ClN, cLogP ~3.8 (calculated) |
| Quantified Difference | 0 (by bulk calculated properties) |
| Conditions | In silico calculation; experimental measurements absent |
Why This Matters
Procurement cannot rely on bulk physicochemical equivalence because the chlorophenyl position alters conformational preferences and target interactions—parameters that must be empirically determined.
